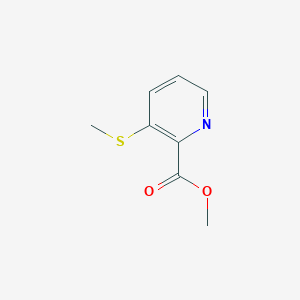
Methyl 3-methylsulfanylpyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methylsulfanylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. It has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The exact mechanism of action of Methyl 3-methylsulfanylpyridine-2-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating caspase enzymes.
生化和生理效应
Methyl 3-methylsulfanylpyridine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the growth of various bacterial and fungal strains. In cancer cells, it induces cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the major advantages of using Methyl 3-methylsulfanylpyridine-2-carboxylate in lab experiments is its low toxicity. It can be easily synthesized using simple reaction conditions, and its purity can be easily confirmed using standard analytical techniques. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on Methyl 3-methylsulfanylpyridine-2-carboxylate. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. It can also be used as a ligand in coordination chemistry to synthesize new compounds with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
In conclusion, Methyl 3-methylsulfanylpyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore its mechanism of action.
合成方法
The synthesis of Methyl 3-methylsulfanylpyridine-2-carboxylate involves the reaction between 2-chloro-3-methylpyridine and potassium thioacetate in the presence of potassium carbonate. The reaction takes place in anhydrous acetonitrile at reflux temperature for several hours. The resulting product is purified using column chromatography to obtain pure Methyl 3-methylsulfanylpyridine-2-carboxylate.
科学研究应用
Methyl 3-methylsulfanylpyridine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-microbial, anti-tumor, and anti-cancer properties. It has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of other compounds.
属性
CAS 编号 |
61830-34-0 |
|---|---|
产品名称 |
Methyl 3-methylsulfanylpyridine-2-carboxylate |
分子式 |
C8H9NO2S |
分子量 |
183.23 g/mol |
IUPAC 名称 |
methyl 3-methylsulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7-6(12-2)4-3-5-9-7/h3-5H,1-2H3 |
InChI 键 |
PNWJCQQJYVXBNB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC=N1)SC |
规范 SMILES |
COC(=O)C1=C(C=CC=N1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



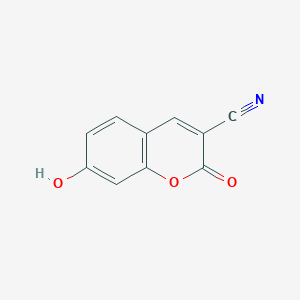
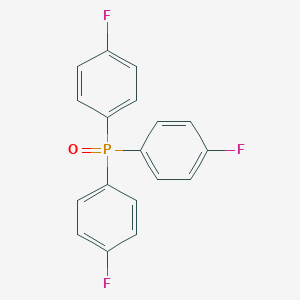
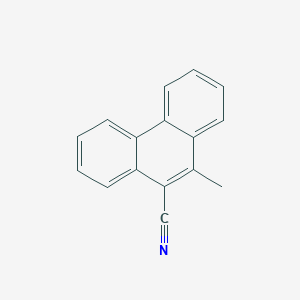
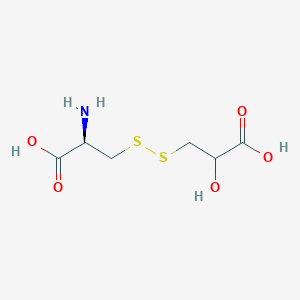
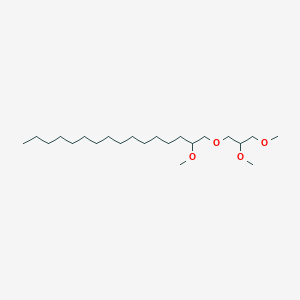
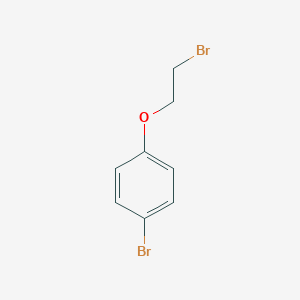
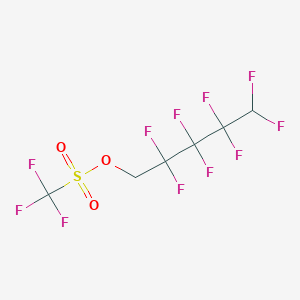
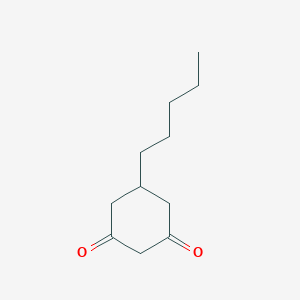
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
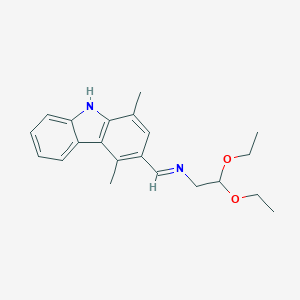
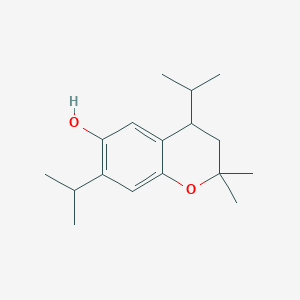
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)

![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)